2-Cyclopropyl-2-methoxyethan-1-amine
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Overview
Description
2-Cyclopropyl-2-methoxyethan-1-amine is a chemical compound with the molecular formula C6H13NO and a molecular weight of 115.18 g/mol . It is characterized by the presence of a cyclopropyl group, a methoxy group, and an amine group attached to an ethanamine backbone. This compound is typically stored at 4°C and is known for its high purity, often exceeding 95% .
Scientific Research Applications
2-Cyclopropyl-2-methoxyethan-1-amine has a wide range of applications in scientific research:
Safety and Hazards
The safety information for “2-Cyclopropyl-2-methoxyethan-1-amine” includes several hazard statements: H226 and H314 . These indicate that the compound is flammable (H226) and can cause severe skin burns and eye damage (H314). Precautionary measures include avoiding heat, sparks, open flames, and hot surfaces (P210), keeping the container tightly closed (P233), and using explosion-proof electrical/ventilating/lighting equipment (P241) .
Mechanism of Action
Target of Action
It is suggested that the compound may interact with enzymes involved in protein transport and localization .
Mode of Action
The mode of action of 2-Cyclopropyl-2-methoxyethan-1-amine involves a cyclopropane ring-opening reaction, which is assisted by an enzymatic nucleophile . This reaction results in the formation of a covalent bond with the target enzyme .
Biochemical Pathways
It is suggested that the compound may influence pathways related to protein transport and localization .
Result of Action
It is suggested that the compound may have an impact on protein transport and localization .
Biochemical Analysis
Biochemical Properties
Cyclopropyl groups are known to impart constraint in aliphatic systems while retaining a high fraction of sp3 . This makes them an appealing substituent in drug design .
Cellular Effects
The specific cellular effects of 2-Cyclopropyl-2-methoxyethan-1-amine are not well-studied. It is known that cyclopropyl groups can influence cellular processes. For instance, they can reduce susceptibility to oxidative metabolism by cytochrome P450 (CYP) enzymes .
Molecular Mechanism
Cyclopropyl groups can influence the activity of CYP enzymes, which play a crucial role in drug metabolism .
Temporal Effects in Laboratory Settings
It is known that cyclopropyl groups can influence the stability of compounds .
Dosage Effects in Animal Models
It is known that cyclopropyl groups can influence the pharmacokinetics of drugs .
Metabolic Pathways
Cyclopropyl groups can influence the metabolism of drugs, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Cyclopropyl groups can influence the distribution of drugs within the body .
Subcellular Localization
Cyclopropyl groups can influence the localization of drugs within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Cyclopropyl-2-methoxyethan-1-amine can be synthesized through various methods. One common approach involves the reaction of cyclopropylmethanol with methoxyamine under specific conditions to form the desired product . The reaction typically requires a catalyst and controlled temperature to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions. This includes the use of high-pressure reactors and continuous flow systems to enhance efficiency and scalability . The process may also involve purification steps such as distillation and crystallization to achieve the required purity levels.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-2-methoxyethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amine group can participate in substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions . The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropylmethoxyacetone, while reduction can produce different amine derivatives .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-Cyclopropyl-2-methoxyethan-1-amine include:
- 2-Methoxyethan-1-amine
- 2-Ethoxyethan-1-amine
- 2-Methoxyethylamine
Uniqueness
What sets this compound apart from these similar compounds is the presence of the cyclopropyl group, which imparts unique chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
2-cyclopropyl-2-methoxyethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-8-6(4-7)5-2-3-5/h5-6H,2-4,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPIMNJFSGJOKSH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CN)C1CC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1488263-56-4 |
Source
|
Record name | 2-cyclopropyl-2-methoxyethan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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